Researchers use netilmicin sulfate to study how bacteria develop resistance to aminoglycoside antibiotics. By exposing bacteria to the drug and analyzing surviving strains, scientists can identify mutations or genetic changes that confer resistance. This information is crucial for developing new antibiotics and combating the growing threat of multidrug-resistant bacteria [].
Netilmicin sulfate serves as a benchmark antibiotic in studies exploring novel antibiotic candidates. Researchers can compare the effectiveness of new drugs against a range of bacteria, including those known to be resistant to netilmicin. This helps assess the potential of new antibiotics and identify those with broader activity spectra [].
Scientists use netilmicin sulfate in combination with other antibiotics to study synergistic or antagonistic effects. Synergistic interactions occur when two antibiotics work together more effectively than either one alone. Conversely, antagonistic interactions happen when one antibiotic reduces the effectiveness of another. Understanding these interactions is vital for developing optimal antibiotic treatment regimens [].
Biofilms are communities of bacteria encased in a protective matrix. These structures pose a significant challenge in treating infections as they become resistant to antibiotics. Researchers utilize netilmicin sulfate to assess the effectiveness of new strategies for disrupting biofilms or enhancing antibiotic penetration [].
Netilmicin sulfate is a semisynthetic antibiotic belonging to the aminoglycoside class, derived from the fermentation of Micromonospora inyoensis. Its chemical formula is , and it is characterized by its water solubility and efficacy against aerobic Gram-negative bacteria, including strains like Pseudomonas aeruginosa and Acinetobacter baumannii . Netilmicin sulfate is particularly valued for its ability to inhibit protein synthesis in bacteria by irreversibly binding to the 30S ribosomal subunit, which disrupts mRNA translation .
Netilmicin sulfate can be harmful if ingested, inhaled, or absorbed through the skin []. It can cause serious side effects, including hearing loss, kidney damage, and nerve problems []. Due to these hazards, netilmicin sulfate is only handled by trained researchers in controlled laboratory settings.
The biological activity of netilmicin sulfate is primarily focused on its antibacterial properties. It exhibits a broad spectrum of activity against various pathogenic bacteria, particularly those resistant to other aminoglycosides. Netilmicin has been shown to be effective in treating serious infections caused by Gram-negative organisms, including those resistant to gentamicin . Its mechanism involves disrupting protein synthesis, which is essential for bacterial growth and replication .
Netilmicin sulfate is synthesized through a series of chemical modifications of sisomicin, a naturally occurring aminoglycoside. The synthesis typically involves:
Netilmicin sulfate is primarily used in clinical settings for treating severe infections caused by Gram-negative bacteria. Its applications include:
Studies have demonstrated that netilmicin sulfate can interact with various drugs, potentially affecting its efficacy and safety. Notable interactions include:
Several compounds exhibit similar properties to netilmicin sulfate, primarily within the aminoglycoside class. Here are some notable comparisons:
Compound | Spectrum of Activity | Unique Features |
---|---|---|
Gentamicin | Broad spectrum against Gram-negative | Widely used but more nephrotoxic |
Tobramycin | Primarily effective against Pseudomonas | Less effective against Enterobacter |
Amikacin | Resistant strains | Enhanced stability against enzymatic degradation |
Sisomicin | Similar spectrum | Precursor compound for netilmicin |
Netilmicin sulfate stands out due to its reduced toxicity profile compared to gentamicin and its effectiveness against aminoglycoside-resistant bacteria, making it a valuable option in modern antibiotic therapy .
Netilmicin emerged from systematic efforts to improve the safety profile of sisomicin, a naturally occurring aminoglycoside. Schering Corporation (USA) pioneered its development, filing the initial patent in 1973. The compound received medical approval in 1981 following extensive clinical trials demonstrating efficacy against gentamicin-resistant strains. Key milestones include:
The synthesis process involved selective ethylation of sisomicin's 1-N position using acetaldehyde under controlled conditions, followed by borohydride reduction to stabilize the ethylamino group. This modification proved crucial for enhancing bacterial uptake while reducing mammalian cell toxicity.
Netilmicin sulfate belongs to the 4,6-disubstituted deoxystreptamine subclass of aminoglycosides, sharing structural homology with gentamicin and tobramycin. Key classification features include:
Comparative studies show netilmicin maintains activity against 82% of gentamicin-resistant clinical isolates, outperforming tobramycin in Serratia marcescens infections.
Structural and functional comparisons between netilmicin and sisomicin reveal critical differences:
Parameter | Sisomicin | Netilmicin |
---|---|---|
1-N Substituent | Hydrogen | Ethyl group |
Molecular Weight | 447.5 g/mol | 475.6 g/mol |
MIC90 vs P. aeruginosa | 4 μg/mL | 8 μg/mL |
Ototoxicity Incidence | 12-25% | 0.4-0.9% |
The 1-N-ethyl modification confers three key advantages:
The biosynthetic origin of netilmicin traces to Micromonospora inyoensis, a soil-dwelling actinomycete first characterized in 1970. Key aspects of its microbial production:
Fermentation Process:
Genetic Regulation:
Strain Improvement:
Recent genomic analyses reveal M. inyoensis possesses three distinct antibiotic biosynthetic pathways, highlighting its evolutionary adaptation to competitive soil environments.
Netilmicin sulfate is supplied as a white-to-pale-yellow, hygroscopic crystalline powder that is odourless and freely flowable [1] [2].
Key physical constants are summarised below.
Parameter | Experimental value | Notes |
---|---|---|
Melting (decomposition) point | > 194 °C [3] [4] | Thermal decomposition accompanies melting. |
Boiling point (calculated) | ≈ 684 °C at 760 millimetres mercury [4] | Compound decomposes before boiling under normal pressure. |
Density | 1.32 grams per cubic centimetre [4] | Measured for the anhydrous solid. |
Optical rotation | +88 ° to +96 ° (sodium-D line, 20 °C, water) [3] | Indicative of stereochemical purity. |
Visual appearance | White to faint-yellow powder [1] [2] | — |
Netilmicin sulfate is highly water-soluble but practically insoluble in common organic solvents. Experimental ranges reported by independent laboratories are collated below.
Medium | Solubility | Source |
---|---|---|
Purified water (25 °C) | 10 milligrams per millilitre [1]; 66 milligrams per millilitre [5]; 288 milligrams per millilitre [6] [7] | Variability reflects differing hydration levels of the salt. |
Methanol | Slightly soluble, requires heating or sonication [8] | — |
Ethanol | Insoluble [7] | — |
Dimethyl sulfoxide | Insoluble [7] | — |
Octanol/water partition coefficient (Log P) | –3.53 (calculated) [9] | Confirms marked hydrophilicity. |
The compound dissolves rapidly in water to give clear, colourless solutions. Solubility increases modestly with temperature but is largely independent of pH within the physiological range because the sulfate salt is fully protonated.
Solid-state stability
Solution stability
Photostability and oxidation
High-field multinuclear nuclear magnetic resonance spectroscopy enabled precise titration of each basic nitrogen within the aminoglycoside scaffold. The inflection points of sigmoidal chemical-shift plots yielded the following ionisation constants at 25 °C (ionic strength 0.15 mole per litre) [10] [11] [12].
Site (IUPAC position) | pKₐ ± 0.05 | Relative basicity order |
---|---|---|
N-6′ | 9.29 | 1 (strongest) |
N-3″ | 8.47 | 2 |
N-1 | 8.15 | 3 = |
N-2′ | 8.14 | 3 = |
N-3 | 6.52 | 5 (weakest) |
These dissociation constants explain the pentacationic nature of netilmicin at physiological pH and underpin its strong electrostatic binding to ribosomal ribonucleic acid.
Technique | Principal observations | Analytical relevance |
---|---|---|
Ultraviolet–visible absorption | Very weak chromophore; extinction coefficient <50 litres mole⁻¹ centimetre⁻¹ above 200 nanometres [13] [14] | Direct ultraviolet detection is unsuitable; derivatisation or charged-aerosol detection is preferred for chromatography. |
Fourier transform infrared spectroscopy | Broad O–H and N–H stretch 3200–3500 cm⁻¹; S=O asymmetric stretch 1150–1050 cm⁻¹ (sulfate); C–O stretch 1030–990 cm⁻¹ [15] [16] | Confirms sulfate counter-ions and extensive hydrogen bonding. |
Proton nuclear magnetic resonance (600 megahertz, deuterium oxide) | Multiplet centred at 3.1–3.9 parts per million for aliphatic protons; anomeric protons at 4.9–5.4 parts per million; ethyl substituent triplet at 1.25 parts per million [10] [17] | Distinct signals allow purity assessment and quantification of individual ionisations during pH titration. |
Carbon-thirteen nuclear magnetic resonance | 96 fully assigned carbon resonances between 55 and 103 parts per million; most are oxygen-bearing sp³ carbons [17] | Provides structural confirmation of glycosidic linkages. |
Optical rotation | See Section 3.1 | Assesses enantiopurity after synthetic steps. |
Irritant;Health Hazard